N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-3-4-13-27-18-7-5-17(6-8-18)23-20(26)25-11-9-24(10-12-25)19-14-16(2)21-15-22-19/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPUSZQCZSFISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butoxyphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 320.41 g/mol. Its structure features a piperazine core substituted with a butoxyphenyl group and a methylpyrimidinyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This is particularly relevant for the treatment of infections caused by resistant strains such as Pseudomonas aeruginosa .
Analgesic and Anti-inflammatory Effects
Piperazine derivatives have also been studied for their analgesic properties. In one study, modifications to piperazine structures resulted in compounds that effectively alleviated pain in animal models without significant side effects . The anti-inflammatory mechanisms are often linked to the inhibition of specific signaling pathways involved in pain perception.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of piperazine derivatives found that compounds with similar structures to this compound exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial membranes was a key factor in its effectiveness .
- Safety Profile : Hemolytic assays conducted on related compounds indicated that they exhibited low hemolytic activity towards human red blood cells, suggesting a favorable safety profile for potential therapeutic applications . This is crucial for developing drugs that minimize adverse effects while maintaining efficacy.
Table 1: Biological Activities of Related Piperazine Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 1 | |
| Compound B | Analgesic | Effective | |
| Compound C | Antifungal | 5 |
The biological activity of this compound is likely mediated through several mechanisms:
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : Potential modulation of pain receptors has been observed in related piperazine structures, suggesting analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
